molecular formula C13H18BrN3O2 B7347144 (3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

カタログ番号 B7347144
分子量: 328.20 g/mol
InChIキー: NWMXCHOGWGKEKO-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705 and is a member of the diazepane family of compounds. In

作用機序

BRD0705 exerts its effects by binding to the catalytic domain of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The precise mechanism by which BRD0705 interacts with HDACs is still the subject of ongoing research.
Biochemical and Physiological Effects
BRD0705 has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit HDACs, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BRD0705 has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

One advantage of using BRD0705 in lab experiments is its specificity for HDACs. Unlike other compounds that inhibit HDACs, BRD0705 has been shown to selectively target specific HDAC isoforms. This specificity makes it a useful tool for studying the role of specific HDACs in disease processes. However, one limitation of using BRD0705 is its relatively low potency compared to other HDAC inhibitors. This limits its usefulness in certain experimental settings.

将来の方向性

There are several future directions for research on BRD0705. One area of research is the development of more potent analogs of the compound. This could lead to the development of more effective therapeutic agents for the treatment of cancer and other diseases. Another area of research is the identification of additional molecular targets of BRD0705. This could lead to the development of new treatments for a range of diseases. Finally, further research is needed to elucidate the precise mechanism by which BRD0705 interacts with HDACs. This could lead to a better understanding of the role of HDACs in disease processes and the development of more effective therapeutic agents.

合成法

The synthesis of BRD0705 involves a multi-step process that begins with the reaction of 3-methyl-1,4-diazepane-2,5-dione with 5-bromo-2-methoxypyridine-3-carbaldehyde. This reaction is catalyzed by a base and results in the formation of an intermediate product. The intermediate product is then further reacted with a reducing agent to yield BRD0705. The synthesis of BRD0705 is a complex process that requires a high degree of expertise and specialized equipment.

科学的研究の応用

BRD0705 has been the subject of significant scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. By inhibiting the activity of HDACs, BRD0705 has been shown to have potential in the treatment of cancer, neurodegenerative diseases, and other conditions.

特性

IUPAC Name

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-9-12(18)15-4-3-5-17(9)8-10-6-11(14)7-16-13(10)19-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMXCHOGWGKEKO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。